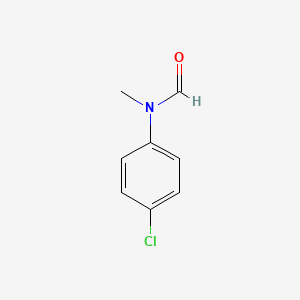

4'-Chloro-N-methylformanilide

Descripción general

Descripción

4’-Chloro-N-methylformanilide is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 . It is also known by the alias 4-Chloro-N-formyl-N-methylaniline . It appears as a white to almost white powder or crystal .

Physical and Chemical Properties Analysis

4’-Chloro-N-methylformanilide is a solid at 20°C . It has a melting point range of 51.0 to 54.0 °C . The compound is soluble in methanol .Aplicaciones Científicas De Investigación

Synthesis of Quinolinium Salts and 4-Quinolones

- Application : N-Methylformanilide is utilized in the synthesis of quinolinium salts and 4-quinolones. This process involves the reaction of N-Methylformanilide with alkanoamides to yield quinolinium salts and subsequently 4-quinolones through base treatment.

- References :

- (Meth–Cohn & Taylor, 1993)

- (Meth–Cohn & Taylor, 1993)

Enhancement of Acaricide Toxicity

- Application : Formanilides, including 4'-Chloro-N-methylformanilide, have been researched for their synergistic effects on increasing the toxicity of acaricides to certain species like Tetranychus Urticae Koch.

- References :

Nucleophilic Reactivity in Chemical Synthesis

- Application : In a study focusing on the nucleophilic reactivity of arylaminochlorocarbenes, derivatives of N-methylformanilide were used to synthesize complex chemical structures like quinoline adducts and benzoazepine derivatives.

- References :

Dyeing Processes in Textile Industry

- Application : N-Methylformanilide has been used as a swelling agent in the dyeing process of meta-aramid fibers, enhancing fiber dyeability with cationic dyes.

- References :

Environmental Impact and Phototransformation Studies

- Application : Research has been conducted on the phototransformation of compounds like 4-chloro-2-methylphenol in water, which is relevant to understanding the environmental impact and degradation pathways of related chemical compounds.

- References :

Catalytic Processes and Reactions

- Application : Studies on N-methylformanilide have explored its role in catalytic reactions, such as the oxidation of substituted anilines and its application in the synthesis of plant growth regulators.

- References :

Safety and Hazards

4’-Chloro-N-methylformanilide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed . In case of ingestion, it is advised to rinse the mouth and seek medical attention if feeling unwell . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling .

Mecanismo De Acción

Target of Action

It is known to be used in the vilsmeier-haack reaction, which primarily targets electron-rich arenes .

Mode of Action

4’-Chloro-N-methylformanilide is involved in the Vilsmeier-Haack reaction, where it acts as a formylating agent . The reaction involves the formation of the formylating agent in situ from DMF and phosphorus oxychloride . An electrophilic aromatic substitution leads to α-chloro amines, which are rapidly hydrolyzed during work up to give the aldehyde .

Biochemical Pathways

The Vilsmeier-Haack reaction is a key biochemical pathway involving 4’-Chloro-N-methylformanilide . This reaction allows the formylation of electron-rich arenes . The resulting α-chloro amines are rapidly hydrolyzed during work up to give the aldehyde .

Result of Action

The result of the action of 4’-Chloro-N-methylformanilide in the Vilsmeier-Haack reaction is the formation of α-chloro amines, which are rapidly hydrolyzed during work up to give the aldehyde . This allows for the formylation of electron-rich arenes .

Action Environment

It is known that the vilsmeier-haack reaction, in which this compound is involved, is typically carried out under controlled laboratory conditions .

Análisis Bioquímico

Biochemical Properties

4’-Chloro-N-methylformanilide plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein functions. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, 4’-Chloro-N-methylformanilide has been shown to interact with proteases, affecting their catalytic activity and substrate specificity . These interactions are crucial for understanding the biochemical pathways and mechanisms in which this compound is involved.

Cellular Effects

The effects of 4’-Chloro-N-methylformanilide on cellular processes are diverse and depend on the type of cells and the concentration of the compoundFor example, it has been observed to modulate the expression of certain genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, 4’-Chloro-N-methylformanilide can impact cell signaling pathways by interacting with key signaling molecules, leading to alterations in cell function and behavior .

Molecular Mechanism

At the molecular level, 4’-Chloro-N-methylformanilide exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, 4’-Chloro-N-methylformanilide has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 4’-Chloro-N-methylformanilide can change over time in laboratory settings. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 4’-Chloro-N-methylformanilide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 4’-Chloro-N-methylformanilide can result in alterations in cellular processes, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4’-Chloro-N-methylformanilide vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, 4’-Chloro-N-methylformanilide can exhibit toxic or adverse effects, such as cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response . These dosage-dependent effects are crucial for understanding the safety and efficacy of 4’-Chloro-N-methylformanilide in biochemical research.

Metabolic Pathways

4’-Chloro-N-methylformanilide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . For example, 4’-Chloro-N-methylformanilide has been shown to modulate the activity of enzymes involved in amino acid metabolism, affecting the production and utilization of amino acids in cells .

Transport and Distribution

The transport and distribution of 4’-Chloro-N-methylformanilide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, 4’-Chloro-N-methylformanilide can be transported into cells via membrane transporters and subsequently distributed to various organelles, such as the endoplasmic reticulum and mitochondria . The distribution pattern of this compound is essential for understanding its cellular effects and mechanisms of action.

Subcellular Localization

The subcellular localization of 4’-Chloro-N-methylformanilide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm, nucleus, and other subcellular structures, where it exerts its biochemical effects . The localization of 4’-Chloro-N-methylformanilide is crucial for its activity and function, as it determines the specific biomolecules and pathways it interacts with within the cell .

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-10(6-11)8-4-2-7(9)3-5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQPXHSGRKRZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80312875 | |

| Record name | 4'-Chloro-N-methylformanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26772-93-0 | |

| Record name | 26772-93-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Chloro-N-methylformanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

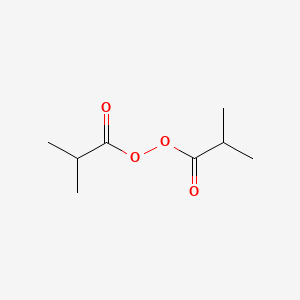

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)

![Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1581560.png)